3-Bromo-4-fluoro-5-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoro-5-hydroxybenzoic acid is a halogenated benzoic acid derivative. It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-5-hydroxybenzoic acid typically involves the halogenation of a precursor benzoic acid derivative. One common method is the bromination of 4-fluoro-5-hydroxybenzoic acid using bromine in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-5-hydroxybenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Substitution Reactions: Formation of various substituted benzoic acid derivatives.
Oxidation Reactions: Formation of 3-Bromo-4-fluoro-5-hydroxybenzaldehyde or 3-Bromo-4-fluoro-5-hydroxybenzoate.
Reduction Reactions: Formation of 3-Bromo-4-fluoro-5-hydroxybenzyl alcohol.
Scientific Research Applications
3-Bromo-4-fluoro-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxybenzoic acid
- 3-Fluoro-4-hydroxybenzoic acid
- 4-Bromo-3-hydroxybenzoic acid
- 3-Bromo-5-hydroxybenzoic acid
Uniqueness
3-Bromo-4-fluoro-5-hydroxybenzoic acid is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a versatile compound in various applications .
Properties
Molecular Formula |
C7H4BrFO3 |
---|---|
Molecular Weight |
235.01 g/mol |
IUPAC Name |
3-bromo-4-fluoro-5-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrFO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12) |
InChI Key |
OYHGVXITAZUQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.